Product packaging for 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide(Cat. No.:CAS No. 72997-85-4)

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide

Cat. No.: B2529189
CAS No.: 72997-85-4
M. Wt: 269.41
InChI Key: ZUGUCIGSLBBYSG-UHFFFAOYSA-N
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Description

4'-Butyl-[1,1'-biphenyl]-4-carbothioamide ( 72997-85-4) is a specialized small molecule with a molecular formula of C17H19NS and a molecular weight of 269.40 g/mol . This compound belongs to the biphenylcarbothioamide chemical class, which has been investigated in medicinal chemistry for its potential as a pharmacophore in the development of bioactive molecules. Structurally, the molecule features a biaryl core substituted with a butyl chain and a carbothioamide group, which serves as a key ligand in metal complexation and biomolecular interactions . This carbothioamide is of significant research value for its role as a synthetic intermediate and potential scaffold in drug discovery. Biphenylcarboxamide derivatives have been studied as potent antagonists of platelet-activating factor (PAF), a key mediator in inflammatory and anaphylactic processes . The incorporation of alkyl groups, such as the butyl chain in this compound, can enhance oral bioavailability by conferring resistance to degradation by liver amidases . Furthermore, as a thiourea derivative, this compound is of interest for its diverse biological activities, which may include antibacterial, antioxidant, and anticancer properties, making it a versatile building block for developing new therapeutic agents . It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NS B2529189 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide CAS No. 72997-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-butylphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUCIGSLBBYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butyl 1,1 Biphenyl 4 Carbothioamide and Its Research Analogues

Retrosynthetic Strategies for the 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide Core Structure

A logical retrosynthetic analysis of this compound begins with the disconnection of the carbothioamide group. This functional group can be synthesized from a variety of precursors, most commonly from the corresponding carboxylic acid or nitrile. Therefore, a key intermediate in the synthesis is 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid or 4'-butyl-[1,1'-biphenyl]-4-carbonitrile.

Further disconnection of the biphenyl (B1667301) C-C bond reveals two primary synthetic routes. The most common approach involves a cross-coupling reaction between a substituted phenyl ring bearing the butyl group and another phenyl ring with a precursor to the carbothioamide group (or the group itself). This leads to two main retrosynthetic pathways:

Pathway A: Disconnection via a Suzuki-Miyaura or similar cross-coupling reaction suggests precursors such as (4-butylphenyl)boronic acid and a 4-halobenzonitrile or a methyl 4-halobenzoate.

Pathway B: An alternative disconnection would involve a 4-butylhalobenzene and a phenylboronic acid derivative containing the carbothioamide precursor.

Pathway A is often preferred due to the commercial availability and stability of the starting materials. The 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid is a well-documented intermediate, and its synthesis provides a convergent approach to the target molecule.

Modern Approaches for the Construction of the Biphenyl Moiety

The formation of the C-C bond between the two phenyl rings is a critical step in the synthesis of the this compound core. Several modern methodologies have been developed for this purpose, with palladium-catalyzed cross-coupling reactions being the most prominent.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. beilstein-journals.orgresearchgate.net The synthesis of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid, a key precursor, is often achieved through the Suzuki-Miyaura coupling of (4-butylphenyl)boronic acid with a 4-halobenzoic acid derivative, such as 4-bromobenzoic acid. beilstein-journals.org

A typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent (like toluene (B28343), dioxane, or THF) and water. beilstein-journals.orgresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the catalyst.

Reactant 1Reactant 2CatalystBaseSolventYield (%)Reference
(4-butylphenyl)boronic acid4-bromobenzoic acidC₆₀-TEGs/PdCl₂K₂CO₃Water>90 beilstein-journals.org
4-bromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-propanolNot specified researchgate.net
4-acetamidophenyl-1-pinacolatoboron esterFmoc-4-bromophenylalaninePdCl₂Na₂CO₃THF/ethylene glycol81 scribd.com

This table presents examples of Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.

While the Suzuki-Miyaura coupling is highly prevalent, other cross-coupling reactions and C-C bond-forming methodologies are also employed for the synthesis of biphenyl moieties.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. beilstein-journals.org The Negishi coupling is known for its high functional group tolerance and has been utilized in the synthesis of various biphenyl derivatives. tandfonline.comrsc.org For the synthesis of the 4'-butylbiphenyl core, one could envision the coupling of a 4-butylphenylzinc halide with a 4-halobenzonitrile or a related derivative.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. While effective, the high reactivity of Grignard reagents can limit the functional group tolerance compared to Suzuki-Miyaura or Negishi couplings. Iron-catalyzed cross-coupling reactions of Grignard reagents have also been developed as a more cost-effective and environmentally friendly alternative. scilit.comnih.gov

Stille Coupling: This method involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. The toxicity of organotin compounds has led to a decline in its use, although it remains a powerful tool for C-C bond formation.

Advanced Methods for Carbothioamide Functional Group Installation

Once the 4'-butyl-[1,1'-biphenyl] core with a suitable functional group (e.g., carboxylic acid, nitrile, or amide) is in place, the final step is the installation of the carbothioamide moiety. Several advanced methods are available for this transformation.

From Carboxylic Acids/Esters via Thiosemicarbazide (B42300): Carboxylic acids can be converted to their corresponding hydrazides, which can then react with isothiocyanates to form N-substituted thiosemicarbazides. Alternatively, dithiocarbazates can be formed and subsequently cyclized. A more direct approach involves the cyclocondensation of thiosemicarbazide with β-keto esters or similar precursors to form pyrazole-carbothioamides, showcasing the utility of thiosemicarbazide in constructing heterocyclic carbothioamides. researchgate.netscribd.com For instance, the reaction of chalcones with thiosemicarbazide in glacial acetic acid leads to the formation of pyrazoline-carbothioamides. acs.org

From Amines via Isothiocyanates: If the biphenyl core is functionalized with an amine group (4'-butyl-[1,1'-biphenyl]-4-amine), it can be readily converted to the corresponding isothiocyanate. This is typically achieved by reacting the amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent. beilstein-journals.orgnih.gov The resulting isothiocyanate can then be reacted with ammonia (B1221849) or an amine to yield the desired carbothioamide. This method offers a versatile route to a variety of N-substituted carbothioamides.

Thionation of Amides: A common and direct method for the synthesis of carbothioamides is the thionation of the corresponding carboxamide. The most widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). beilstein-journals.orgrsc.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene or xylene. This method is generally high-yielding and tolerates a wide range of functional groups.

Starting MaterialReagentConditionsProductReference
N-aryl-substituted benzamidesLawesson's reagentToluene, refluxN-aryl-substituted benzothioamides beilstein-journals.org
Benzamide (B126)Lawesson's reagentMechanochemical activation with THFThiobenzamide rsc.org

This table illustrates the use of Lawesson's reagent for the synthesis of thioamides from amides.

From Nitriles: The carbothioamide functional group can also be introduced starting from a nitrile. This can be achieved by the addition of hydrogen sulfide (B99878) to the nitrile, often catalyzed by a base. tandfonline.comthieme-connect.com Various methods have been developed to facilitate this reaction, including the use of sodium hydrogen sulfide and diethylamine (B46881) hydrochloride, or anion-exchange resins as catalysts. tandfonline.comthieme-connect.com This approach provides a direct route from a nitrile precursor, which can be synthesized via Sandmeyer reaction from an aniline (B41778) or by other standard methods.

Cyclization Reactions: In some cases, carbothioamide derivatives can be formed through cyclization reactions. For example, reactions of thioamide dianions with thioformamides can lead to the formation of 5-amino-2-thiazolines, which can be further oxidized to 5-aminothiazoles, a class of compounds containing a related structural motif. nih.gov Similarly, the reaction of acetylenic β-diketones with thiosemicarbazide can lead to the formation of pyrazolopyrimidine-thiones. journalagent.com

Synthesis of Structurally Related Derivatives and Precursors for Comparative Studies

The preparation of derivatives and precursors structurally related to this compound is fundamental for in-depth comparative analysis. These studies often involve the synthesis of compounds where specific functional groups or structural motifs are systematically varied. The carbothioamide group serves as a versatile platform for such chemical modifications.

Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives, also known as thiosemicarbazides, are significant precursors and analogues in medicinal chemistry. Their synthesis can be achieved through several established methods. A common approach involves the reaction of isothiocyanates with hydrazine (B178648) hydrate. nih.gov For instance, N-phenyl/cyclohexylhydrazinecarbothioamides have been synthesized by reacting phenyl- or cyclohexylisothiocyanate with hydrazine hydrate. nih.gov

Another prevalent method is the condensation of various carbonyl compounds with thiosemicarbazide. researchgate.net This reaction is versatile, allowing for the creation of a wide array of derivatives. For example, hydrazinecarbothioamide derivatives have been synthesized through the condensation of 1,3,5-tricarbonyl trichloride, terephthaloyl dichloride, and 1,4-dicarbonyl chloride with thiosemicarbazide in pyridine. researchgate.net Furthermore, a solvent-free synthesis of 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide derivatives has been reported, showcasing a more environmentally friendly approach. researchgate.netajol.infoajol.info The synthesis of these compounds is often a preliminary step for the preparation of more complex molecules, such as metal complexes or heterocyclic systems. researchgate.netajol.infoajol.info

The synthesis of thiocarbohydrazides, which contain the hydrazinecarbothioamide group, can be accomplished through methods like the hydrazinolysis of thiophosgene (B130339) or carbon disulfide. arkat-usa.org These compounds are valuable intermediates in the synthesis of various heterocyclic compounds. arkat-usa.orgresearchgate.net

Synthesis of Selected Hydrazinecarbothioamide Derivatives
DerivativeSynthetic MethodStarting MaterialsReference
N-Phenyl/cyclohexylhydrazinecarbothioamidesReaction with hydrazine hydratePhenyl- or cyclohexylisothiocyanate, Hydrazine hydrate nih.gov
Carbonyl(phenyl) hydrazinecarbothioamide derivativesCondensation reaction1,3,5-tricarbonyl trichloride, Terephthaloyl dichloride, or 1,4-dicarbonyl chloride; Thiosemicarbazide researchgate.net
2-(hetero(aryl)methylene) hydrazine-1-carbothioamidesCondensation with substituted aldehydes or ketonesThiosemicarbazide, Substituted aldehydes or ketones nih.gov
2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamideSolvent-free reaction on silica (B1680970) gel support3-methoxysalicylaldehyde derivative, Thiosemicarbazide ajol.infoajol.info

Thiosemicarbazone-Based Compounds

Thiosemicarbazones are a class of compounds characterized by the =N-NH-C(=S)NH- functional group. They are typically synthesized through a straightforward condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. mdpi.comnano-ntp.comresearchgate.netnih.gov This reaction is widely used due to its efficiency and the commercial availability of a diverse range of starting materials.

For example, a series of six thiosemicarbazone derivatives were synthesized by reacting appropriate thiosemicarbazide derivatives with 2-pyridinecarboxaldehyde. mdpi.comresearchgate.netnih.govnih.gov The reaction mixture is typically heated under reflux to facilitate the condensation. nih.gov Similarly, other studies have reported the synthesis of numerous thiosemicarbazone derivatives for evaluation in various biological assays, highlighting the importance of this structural motif. nih.gov The synthesis of these compounds is often economical due to the low cost of the parent aldehydes or ketones. nih.gov

The versatility of the thiosemicarbazone scaffold allows for easy modification to improve properties and synthesize new compounds with potential therapeutic applications. nih.gov The characterization of these synthesized compounds is routinely performed using spectroscopic techniques such as NMR, IR, and mass spectrometry. mdpi.comresearchgate.net

Examples of Thiosemicarbazone Synthesis
Thiosemicarbazone DerivativeSynthetic ApproachReactantsReference
(2E)-N-(4-bromophenyl)-2-[(1,5-dibromonaphthalen-2-yl)methylidene]hydrazine-1-carbothioamideCondensation reactionN-(4-bromophenyl)hydrazinecarbothioamide, 1,5-dibromonaphthalene-2-carbaldehyde nano-ntp.com
Derivatives of 2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamideCondensation reactionVarious 4-substituted-3-thiosemicarbazides, 2-Pyridinecarboxaldehyde mdpi.comresearchgate.netnih.gov
Various thiosemicarbazone derivatives (3a-y)General condensationAppropriate thiosemicarbazides and aldehydes/ketones nih.gov
Amine-functionalized thiosemicarbazonesCondensation reactionp-aminoacetophenone, 4-substituted thiosemicarbazide mdpi.com

Diverse Heterocyclic Analogues Derived from Carbothioamide Chemistry

The carbothioamide moiety is a valuable building block for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. nano-ntp.com Thiosemicarbazones, in particular, serve as key precursors for heterocycles such as pyrazoles, thiazolidinediones, triazoles, and thiazoles. nano-ntp.com

For instance, pyrazoline derivatives can be synthesized through the cyclization of chalcones with thiosemicarbazide in a suitable solvent like glacial acetic acid. nih.govacs.org This reaction proceeds via a 1,4-nucleophilic attack of the thiosemicarbazide on the chalcone, followed by cyclization and dehydration. acs.org The resulting 1H-pyrazole-1-carbothioamide structures are of significant interest in medicinal chemistry. nih.govacs.org

Thiocarbohydrazides are also extensively used in the synthesis of various heterocycles. arkat-usa.orgresearchgate.net Depending on the reaction conditions and the nature of the co-reactant, thiocarbohydrazides can be cyclized to form pyrazoles, among other heterocyclic systems. arkat-usa.org The reaction of thiosemicarbazones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of 4-oxothiazolidine derivatives. researchgate.net This highlights the utility of the carbothioamide functional group in constructing complex molecular architectures.

Synthesis of Heterocyclic Analogues from Carbothioamides
Heterocyclic SystemSynthetic StrategyCarbothioamide PrecursorCo-reactantReference
Pyrazoline derivativesCyclization reactionThiosemicarbazideChalcones nih.govacs.org
Pyrazole derivativesCyclocondensationThiocarbohydrazideKetene dithioacetals or α,β-acetylenic γ-hydroxyketones arkat-usa.org
4-Oxothiazolidine derivativesReaction and cyclizationHydrazinecarbothioamidesDimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD) researchgate.net
1,3,4-Thiadiazol-2-amine derivativesTransformation under ultrasonic irradiationBis-thiosemicarbazones- researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (e.g., ¹H-NMR, ¹³C-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide, ¹H-NMR spectroscopy would be used to identify all unique proton environments. The spectrum would reveal distinct signals for the aromatic protons on the two phenyl rings, which would exhibit complex splitting patterns (doublets and triplets) due to coupling with adjacent protons. The protons of the butyl group would appear in the aliphatic region of the spectrum, with characteristic chemical shifts and multiplicities corresponding to the -CH₂- and -CH₃ groups. The protons of the thioamide (-CSNH₂) group would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent, concentration, and temperature, potentially providing insight into hydrogen bonding.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. This includes the quaternary carbons of the biphenyl (B1667301) linkage, the eight aromatic CH carbons, the four carbons of the butyl chain, and, significantly, the carbon of the carbothioamide group (C=S), which would appear at a characteristic downfield chemical shift.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework. Furthermore, NMR can be used to study the potential for restricted rotation around the biphenyl single bond, which could be influenced by the butyl and carbothioamide substituents.

Table 1: Predicted ¹H-NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons 7.0 - 8.0 Doublet, Triplet
Thioamide Protons (-NH₂) Variable (Broad) Singlet
Butyl Protons (-CH₂-) 1.3 - 2.7 Multiplet

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbothioamide Carbon (C=S) 190 - 210
Aromatic Carbons 120 - 150
Butyl Carbons (-CH₂-) 20 - 40

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a molecular "fingerprint."

The FT-IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary thioamide group are expected to appear as one or two sharp bands in the region of 3300-3100 cm⁻¹. The presence of aromatic C-H stretching vibrations would be indicated by bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl group would appear just below 3000 cm⁻¹.

Vibrations associated with the carbon-sulfur double bond (C=S) of the thioamide, often coupled with other vibrations, are typically observed in the 1200-1000 cm⁻¹ region. Aromatic C=C stretching vibrations from the biphenyl rings would produce characteristic peaks in the 1600-1450 cm⁻¹ range. Finally, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region could provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Thioamide (-NH₂) N-H Stretch 3300 - 3100
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H (Butyl) C-H Stretch < 3000
Aromatic C=C C=C Stretch 1600 - 1450
Thioamide (C=S) C=S Stretch 1200 - 1000

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₇H₁₉NS).

Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would allow for the calculation of its elemental formula, confirming the identity of the compound.

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS/MS experiment), the fragmentation pathway can be elucidated. This provides valuable structural information. For this compound, characteristic fragmentation patterns would likely include the loss of the butyl group, cleavage of the biphenyl linkage, and fragmentation of the carbothioamide moiety. Analyzing these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₇H₁₉NS 269.1262
[M+H]⁺ C₁₇H₂₀NS 270.1338

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a detailed model of the molecular and crystal structure.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information. It would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the two phenyl rings of the biphenyl unit, which defines the degree of twist in the solid state. The analysis would also reveal the conformation of the flexible butyl chain and the geometry of the carbothioamide group.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the thioamide N-H groups and π-stacking interactions between the aromatic biphenyl systems. These interactions are crucial for understanding the solid-state properties of the material.

Table 5: Expected Crystal Structure Parameters for this compound

Parameter Information Provided
Crystal System & Space Group Symmetry of the crystal lattice
Unit Cell Dimensions Size and shape of the repeating unit
Bond Lengths & Angles Precise geometric details of the molecule
Torsion Angles Conformational information (e.g., biphenyl twist)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for studying molecules with conjugated π-systems.

The biphenyl core of this compound constitutes a significant conjugated system. The UV-Vis spectrum is expected to show strong absorption bands corresponding to π→π* transitions within this aromatic system. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the extent of conjugation. The carbothioamide group, acting as a chromophore, will also influence the electronic transitions. The spectrum may also exhibit weaker n→π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thioamide group. The solvent used for the analysis can also influence the position of the absorption maxima.

Table 6: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (λₘₐₓ, nm)
π→π* (Biphenyl System) 250 - 300

Table of Mentioned Compounds

Compound Name

Computational Chemistry and in Silico Modeling for 4 Butyl 1,1 Biphenyl 4 Carbothioamide Research

Density Functional Theory (DFT) Calculations for Electronic Properties, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide, DFT calculations are crucial for understanding its fundamental chemical characteristics.

Electronic Properties: DFT methods are employed to calculate key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Other calculated properties include ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map, which identifies regions of positive and negative electrostatic potential, highlighting sites prone to electrophilic and nucleophilic attack. mdpi.com

Conformational Analysis: The biphenyl (B1667301) scaffold allows for rotation around the central carbon-carbon single bond, leading to different conformations. slideshare.net DFT is used to perform conformational analysis by calculating the energy of the molecule as a function of the dihedral angle between the two phenyl rings. This analysis reveals the lowest energy conformation (the most stable structure) and the energy barriers to rotation. ic.ac.uk The conformation of biphenyl itself is known to be different in the solid state (planar) versus the gas phase (twisted, with a dihedral angle of about 44°), a phenomenon driven by the balance between intramolecular steric hindrance and intermolecular packing forces. researchgate.net For this compound, the bulky butyl and carbothioamide groups significantly influence the preferred conformation and the rotational energy barrier. nih.gov

Table 1: Representative DFT-Calculated Parameters for Biphenyl Derivatives
ParameterDescriptionTypical Calculated Value/Range
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-5.0 to -7.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.0 to -2.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability.3.0 to 5.0 eV
Dihedral Angle (C-C-C-C)Torsion angle between the two phenyl rings in the biphenyl core.35° - 65° (gas phase)
Dipole MomentMeasure of the net molecular polarity.1.0 - 4.0 Debye

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies are primarily used to predict its binding mode and affinity within the active site of its biological target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). mdpi.commdpi.com

The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (InhA). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. These poses are evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol).

Key findings from docking studies of biphenyl-based inhibitors with InhA reveal crucial interactions:

Hydrophobic Interactions: The biphenyl core and the butyl group typically engage in hydrophobic interactions with nonpolar residues in the InhA binding pocket. tandfonline.com

Hydrogen Bonding: The carbothioamide group is often predicted to form hydrogen bonds with key amino acid residues or the nicotinamide adenine dinucleotide (NADH) cofactor, which is essential for InhA's enzymatic function. tandfonline.comnih.gov

Pi-Pi Stacking: Aromatic interactions, such as pi-pi stacking between the phenyl rings and aromatic residues like tyrosine or phenylalanine in the active site, can further stabilize the complex. researchgate.net

These studies are instrumental in rationalizing the compound's biological activity and provide a structural basis for designing new analogues with improved potency. nih.gov

Table 2: Typical Molecular Docking Results for an InhA Inhibitor
ParameterDescriptionExample Value
Binding EnergyEstimated free energy of binding (lower is better).-7.0 to -11.0 kcal/mol
Interacting Residues (H-Bond)Amino acids forming hydrogen bonds with the ligand.Tyr158, Met103
Interacting Residues (Hydrophobic)Amino acids forming hydrophobic contacts with the ligand.Phe149, Met199, Ile202
Interacting Residues (Pi-Pi)Amino acids forming pi-stacking interactions.Phe97, Tyr158

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds like biphenyl carbothioamides, QSAR models can be developed to predict the anti-tubercular activity of new, unsynthesized analogues. researchgate.netmedcraveonline.com

The process involves several steps:

Data Set Collection: A series of biphenyl derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. medcraveonline.com

Descriptor Calculation: A wide range of molecular descriptors (numerical values that characterize the properties of a molecule) are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org

Validation: The model's predictive power is rigorously validated using internal and external test sets of compounds to ensure it is not overfitted and can accurately predict the activity of new molecules. frontiersin.org

A validated QSAR model for biphenyl carbothioamides can highlight which molecular properties are most important for activity, guiding the design of more potent inhibitors. nih.gov

Pharmacophore Modeling for Key Structural Features Influencing Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.com For inhibitors of InhA, a pharmacophore model can be generated based on the structures of known active compounds, including this compound.

A typical pharmacophore model for an InhA inhibitor would consist of features such as:

Hydrogen Bond Acceptors (HBA): Corresponding to atoms like the sulfur or nitrogen in the carbothioamide group.

Hydrogen Bond Donors (HBD): Corresponding to the N-H group.

Aromatic Rings (AR): Representing the two phenyl rings of the biphenyl core.

Hydrophobic Features (HY): Representing the butyl group and parts of the biphenyl scaffold.

This model serves as a 3D query that can be used to screen large virtual databases of compounds to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active InhA inhibitors. acs.orgacs.orgresearchgate.net This approach is a powerful tool for discovering new chemical scaffolds for drug development. tandfonline.com

Advanced Chemometric Methods in Structure-Activity Analysis

Beyond traditional QSAR, advanced chemometric methods are applied to analyze complex structure-activity datasets and extract deeper insights.

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of a large dataset of molecular descriptors. nih.gov By transforming the original descriptors into a smaller set of uncorrelated variables called principal components, PCA can help visualize the distribution of compounds in chemical space. uniroma1.it In the context of this compound and its analogues, PCA can be used to identify clusters of structurally similar compounds and to understand the main sources of variance in the dataset that relate to biological activity. researchgate.net

Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships between molecular descriptors and biological activity. mdpi.com For structure-activity analysis, an ANN can be trained on a dataset of known biphenyl inhibitors to create a predictive model that may outperform traditional linear QSAR methods, especially when the underlying structure-activity relationship is not straightforward. researchgate.net

These advanced methods provide powerful tools for navigating the chemical space of potential inhibitors and for building more accurate and robust predictive models to accelerate the drug discovery process.

Exploration of Biological Activities and Underlying Mechanisms of Action of 4 Butyl 1,1 Biphenyl 4 Carbothioamide

Anti-inflammatory Activity and Related Biochemical Pathways

No specific studies on the anti-inflammatory properties of 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide or its effects on related biochemical pathways have been identified in the available scientific literature. Research on other novel biphenyl-4-carboxylic acid amides has shown some anti-inflammatory effects, but these findings cannot be directly attributed to the subject compound.

Antimicrobial Properties and Efficacy against Microbial Strains (e.g., Gram-positive, Gram-negative bacteria, fungi)

No studies have been published that specifically test the antimicrobial properties of this compound against Gram-positive bacteria, Gram-negative bacteria, or fungi. While research into other biphenyl (B1667301) compounds has sometimes revealed antimicrobial activity, these results are not applicable to the specific compound .

Antioxidant Activity and Free Radical Scavenging Mechanisms

The potential antioxidant activity and free radical scavenging mechanisms of this compound have not been investigated in any published scientific studies.

Mentioned Compounds

As no specific research article could be generated, a table of mentioned compounds is not applicable.

Antiglycation Activity

No published studies were found that investigate the antiglycation properties of this compound. The potential for this compound to inhibit the formation of advanced glycation end products (AGEs) has not been reported in the scientific literature. As a result, there is no data available on its efficacy as an antiglycation agent or the mechanisms that would underlie such activity.

Research into antiglycation agents has explored various classes of compounds, including other thioamides and polyphenols, but specific data for this compound is absent. researchgate.netmdpi.comnih.govnih.govjppres.com

Antiglycation Activity Data for this compound

Assay IC50 Value % Inhibition Research Findings
BSA-Glucose Assay Data not available Data not available No studies found.
BSA-MGO Assay Data not available Data not available No studies found.

Table of Compounds Mentioned

Compound Name

Structure Activity Relationship Sar Studies of 4 Butyl 1,1 Biphenyl 4 Carbothioamide and Its Derivatives

Influence of Biphenyl (B1667301) Ring Substituents on Biological Potency and Selectivity

The biphenyl ring system is a well-established "privileged structure" in medicinal chemistry, known for its ability to adopt different conformations and interact with diverse biological targets. nih.gov SAR studies on related biphenylamide derivatives, which serve as valuable models, demonstrate that the nature and position of substituents on either of the phenyl rings can dramatically alter biological activity.

Research on biphenylamide analogues as Hsp90 C-terminal inhibitors revealed that modifications to a benzamide (B126) side chain attached to the biphenyl core significantly impacted anti-proliferative activity in breast cancer cell lines. A key finding was that compounds featuring a para-halogen (Cl, Br, I) or a para-methoxy group on this side chain exhibited the most potent inhibitory effects. nih.gov In contrast, larger substituents like a phenyl group at the same position resulted in decreased activity. nih.gov This suggests that a specific combination of steric and electronic properties at this position is optimal for target engagement.

Furthermore, modifications to the biphenyl core itself, such as the insertion of a nitrogen atom to create a pyridyl-phenyl system, proved to be detrimental, leading to a two- to three-fold reduction in anti-proliferative activity. nih.gov This indicates that the specific arrangement and electronic nature of the two phenyl rings are finely tuned for optimal interaction with the target protein. These findings underscore that even minor changes to the biphenyl scaffold or its substituents can lead to significant gains or losses in biological potency.

Table 1: Influence of Substituents on the Anti-proliferative Activity of Biphenylamide Analogs in SKBr3 and MCF-7 Breast Cancer Cell Lines. nih.gov
Compound AnalogueSubstituent (R)SKBr3 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
Unsubstituted-H1.5 ± 0.21.2 ± 0.1
Para-Chloro-Cl0.6 ± 0.10.5 ± 0.1
Para-Bromo-Br0.6 ± 0.10.5 ± 0.1
Para-Iodo-I0.6 ± 0.10.5 ± 0.1
Para-Methoxy-OCH₃0.6 ± 0.10.5 ± 0.1
Para-Phenyl-C₆H₅1.4 ± 0.11.3 ± 0.1

Role of the Carbothioamide Functional Group Modifications in Biological Activity

The carbothioamide (-C(=S)NH₂) group is a critical pharmacophore that often serves as a bioisosteric replacement for the more common carboxamide (-C(=O)NH₂) moiety. The substitution of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, stability, and pharmacokinetics. nih.gov

The importance of the sulfur atom is highlighted in studies of other bioactive molecules where the thioamide is essential for high-affinity binding. For instance, in one class of inhibitors, replacing a thioamide with its corresponding amide resulted in an approximately 100-fold decrease in inhibitory activity. nih.gov This dramatic loss of potency was attributed to the elimination of a crucial chalcogen bond between the thioamide's sulfur atom and a backbone carbonyl group in the target protein. nih.gov

Table 2: Comparison of Physicochemical Properties of Amide vs. Thioamide Groups. nih.gov
PropertyAmide (-C(=O)NH₂)Thioamide (-C(=S)NH₂)
Carbonyl/Thiocarbonyl Bond Strength~170 kcal/mol~130 kcal/mol
ReactivityLess reactiveMore reactive with nucleophiles/electrophiles
Oxidation PotentialHigher (3.29 eV)Significantly lower (1.21 eV)
¹³C NMR Chemical Shift (Carbonyl)~170-180 ppm~200-210 ppm (downfield)
UV Absorption Maximum~220 nm~265 nm (red-shifted)

Conformational Effects of the Butyl Chain on Ligand-Target Interactions

The 4'-butyl group, while seemingly a simple alkyl chain, plays a significant role in the molecule's interaction with its biological target. Beyond merely enhancing lipophilicity and influencing solubility, the butyl chain's size, flexibility, and conformational preferences are integral to the proper orientation of the entire molecule within a target's binding site.

Alkyl chains attached to aromatic systems are known to adopt preferred conformations. Studies on related alkylbenzyl systems have shown that the ground state favors an in-plane orientation of the alkyl chain relative to the aromatic ring. nih.gov The butyl chain in 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide possesses multiple rotatable carbon-carbon single bonds, allowing it to exist in various conformations, primarily the extended trans (anti) state or a more folded gauche state. nih.gov

Table of Compound Names

Trivial Name/IdentifierFull Chemical Name
This compoundThis compound
Unsubstituted Analogue[1,1'-Biphenyl]-4-yl(phenyl)methanone
Para-Chloro Analogue(4-Chlorophenyl)([1,1'-biphenyl]-4-yl)methanone
Para-Bromo Analogue(4-Bromophenyl)([1,1'-biphenyl]-4-yl)methanone
Para-Iodo Analogue([1,1'-Biphenyl]-4-yl)(4-iodophenyl)methanone
Para-Methoxy Analogue([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone
Para-Phenyl Analogue[1,1'-Biphenyl]-4-yl([1,1'-biphenyl]-4-yl)methanone

Future Research Directions and Potential Academic Applications

Rational Design of Novel 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide Analogues for Enhanced Bioactivity

The rational design of novel analogues based on the this compound scaffold is a crucial step towards enhancing its biological activity and optimizing its physicochemical properties. A systematic approach to structure-activity relationship (SAR) studies can guide the synthesis of more potent and selective compounds. nih.govmdpi.com

Key strategies for the rational design of analogues would involve modifications at several key positions of the molecule:

Modification of the Butyl Group: The n-butyl group at the 4'-position can be altered to explore the impact of chain length, branching, and the introduction of cyclic moieties on bioactivity. Varying the lipophilicity and steric bulk in this region can influence the compound's interaction with its biological target. nih.gov

Substitution on the Biphenyl (B1667301) Rings: The aromatic rings of the biphenyl core offer multiple sites for substitution. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially affecting its binding affinity and pharmacokinetic profile. researchgate.net

Alteration of the Carbothioamide Moiety: The carbothioamide group is a key functional group that can participate in hydrogen bonding and other interactions with a biological target. It can be replaced with other bioisosteres, such as amides, ureas, or sulfonamides, to probe the importance of this group for activity and to potentially improve metabolic stability.

A proposed library of analogues for initial synthesis and screening is presented in the table below.

Analogue Modification Rationale
4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbothioamideIsomeric butyl groupExplore the effect of steric bulk.
4'-Cyclohexyl-[1,1'-biphenyl]-4-carbothioamideIntroduction of a cyclic moietyEnhance rigidity and potentially improve binding affinity.
3'-Fluoro-4'-butyl-[1,1'-biphenyl]-4-carbothioamideAddition of an electron-withdrawing groupModulate electronic properties and metabolic stability.
4'-Butyl-[1,1'-biphenyl]-4-carboxamideBioisosteric replacement of the carbothioamideInvestigate the role of the sulfur atom in biological activity.

The synthesis of these analogues can be achieved through established synthetic methodologies for biphenyl derivatives, such as Suzuki or Stille cross-coupling reactions. rsc.org Subsequent biological screening of these compounds will provide valuable SAR data to guide further optimization efforts.

Interdisciplinary Approaches Combining Synthetic Chemistry, Computational Biology, and Biophysics

A comprehensive understanding of the biological activity of this compound and its analogues can be best achieved through an interdisciplinary approach that integrates synthetic chemistry, computational biology, and biophysics.

Synthetic Chemistry: As outlined in the previous section, synthetic chemists will be responsible for the creation of novel analogues for biological testing. Modern synthetic techniques will be crucial for the efficient and diverse production of these compounds. acs.org

Computational Biology: Molecular modeling and computational techniques can provide valuable insights into the potential biological targets and binding modes of these compounds. nih.govnih.gov Molecular docking studies can be employed to predict how the compounds might interact with the active sites of various proteins. unipa.it Furthermore, molecular dynamics simulations can be used to study the stability of these interactions over time. bohrium.com

Biophysics: A range of biophysical techniques can be utilized to experimentally validate the predictions from computational studies and to quantitatively characterize the binding of the compounds to their targets. scholaris.canih.govworldscientific.comresearchgate.netirbm.com Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide data on binding affinity, kinetics, and thermodynamics. nih.gov

The synergy between these disciplines will create a powerful feedback loop, where computational predictions guide synthetic efforts, and biophysical data validates and refines the computational models.

Exploration of Mechanisms Beyond Initial Biological Findings

Initial biological screening may reveal a particular activity for this compound or its analogues. However, a deeper understanding of its mechanism of action is essential for its development as a research tool or therapeutic agent. This requires moving beyond the initial discovery and investigating the downstream cellular effects and signaling pathways modulated by the compound. numberanalytics.comresearchgate.net

For instance, if the compound is found to have anti-inflammatory properties, further research could explore its effects on key inflammatory pathways such as the NF-κB or MAPK signaling cascades. numberanalytics.com Similarly, if it exhibits anticancer activity, studies could investigate its impact on cell cycle progression, apoptosis, or specific cancer-related signaling pathways like the Nrf2 pathway. nih.govnih.govresearchgate.net

Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to probe the effects of the compound on the expression and activity of key proteins and genes within these pathways. A thorough mechanistic investigation will provide a more complete picture of the compound's biological effects and its potential for therapeutic application.

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Matrices (e.g., in vitro biological samples)

To support the preclinical development of this compound and its analogues, robust and sensitive analytical methods for their detection and quantification in various research matrices are required. rsc.org This is crucial for in vitro studies to accurately determine compound concentrations and for future pharmacokinetic studies.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis of small molecules in biological samples. chromatographyonline.comnih.govyale.eduuab.edu The development of a validated LC-MS/MS method would involve:

Optimization of Chromatographic Conditions: This includes selecting the appropriate column, mobile phase, and gradient to achieve good separation of the analyte from matrix components.

Tuning of Mass Spectrometry Parameters: The mass spectrometer would be optimized for the specific detection of the parent compound and a characteristic fragment ion (Selected Reaction Monitoring or SRM). yale.edu

Method Validation: The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity.

The development of such analytical methods will be indispensable for the continued investigation of this compound and its derivatives in a research setting.

Q & A

Q. What are the recommended synthetic routes for 4'-Butyl-[1,1'-biphenyl]-4-carbothioamide, and what critical parameters govern reaction efficiency?

Methodological Answer: The synthesis of biphenyl carbothioamides typically involves condensation reactions between thiourea derivatives and carbonyl-containing precursors. For example, a two-step approach could include:

  • Step 1: Suzuki-Miyaura cross-coupling to assemble the biphenyl core using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative.
  • Step 2: Reaction of the intermediate biphenyl carbonyl compound with thiourea or ammonium thiocyanate under acidic conditions (e.g., HCl/EtOH) to form the carbothioamide group . Critical parameters include temperature control (60–80°C for coupling; reflux for thiourea condensation), solvent selection (THF or DMF for coupling; ethanol for thiourea), and catalyst loading (1–5 mol% Pd). Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures).

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Confirm the biphenyl backbone and carbothioamide group (e.g., NH proton at δ 10–12 ppm; thiocarbonyl carbon at ~200 ppm).
  • FT-IR: Identify characteristic S-H (2550–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-TOF): Verify molecular weight (calc. for C₁₇H₁₉NS: 269.34 g/mol).
  • HPLC: Assess purity (>95% recommended for biological assays). For crystalline samples, X-ray diffraction resolves stereoelectronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of biphenyl carbothioamides across studies?

Methodological Answer: Discrepancies often arise from variations in experimental design. To address this:

  • Standardize Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for apoptosis).
  • Purity Validation: Re-analyze compound purity via HPLC and elemental analysis. Impurities >5% may skew results .
  • Mechanistic Studies: Employ orthogonal assays (e.g., Western blot for protein targets, enzyme inhibition kinetics) to confirm activity. For example, if anti-inflammatory effects are reported, measure NF-κB pathway inhibition alongside COX-2 activity .
  • Computational Cross-Check: Compare molecular docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to identify plausible targets .

Q. What computational strategies optimize the design of this compound derivatives for enhanced target selectivity?

Methodological Answer: Advanced computational workflows include:

  • Quantum Chemical Calculations (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.
  • Molecular Dynamics (MD) Simulations: Analyze ligand-protein binding stability (e.g., 100 ns simulations in GROMACS) to assess residence times.
  • QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and topological indices to correlate structure with activity .
  • Fragment-Based Design: Replace the butyl group with bioisosteres (e.g., cyclopropyl) to improve metabolic stability while retaining affinity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.